![molecular formula C10H7NO4 B590219 Xanthurenic Acid-d4 CAS No. 1329611-28-0](/img/structure/B590219.png)
Xanthurenic Acid-d4
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Overview
Description
Xanthurenic Acid-d4 is a deuterium-labeled variant of Xanthurenic Acid . It is a metabolite of the kynurenine pathway, synthesized in the brain from dietary or microbial tryptophan . It crosses the blood-brain barrier through carrier-mediated transport . Xanthurenic Acid-d4 is also known to be a potent endogenous Group II metabotropic glutamate receptor agonist, which plays a role in sensory transmission in the thalamus .
Synthesis Analysis
Xanthurenic Acid-d4 is synthesized from 3-Hydroxykynurenine . The synthesis process involves hydroxylation of 3-Hydroxykynurenine by Kynurenine Monooxygenase (KMO) and transamination mainly by Kynurenine Aminotransferase II (KAT II) .
Molecular Structure Analysis
The molecular formula of Xanthurenic Acid-d4 is C10H7NO4 . The compound has a molecular weight of 209.19 g/mol . The IUPAC name for Xanthurenic Acid-d4 is 3,5,6-trideuterio-4-deuteriooxy-8-hydroxyquinoline-2-carboxylic acid .
Chemical Reactions Analysis
Xanthurenic Acid-d4 is known to be a potent VGLUT inhibitor, thereby preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .
Physical And Chemical Properties Analysis
Xanthurenic Acid-d4 has a molecular weight of 209.19 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of Xanthurenic Acid-d4 is 209.06261469 g/mol . The Topological Polar Surface Area is 90.6 Ų .
Scientific Research Applications
Neuroscience: Modulation of Dopaminergic Activity
Xanthurenic Acid-d4: plays a significant role in the central nervous system (CNS). It modulates dopaminergic activity, which is crucial for cognitive functions and motor control. Studies have shown that Xanthurenic Acid can stimulate dopamine release in the prefrontal cortex, which may have implications for understanding and treating neuropsychiatric disorders .
Biochemistry: Kynurenine Pathway Metabolite
As a metabolite of the kynurenine pathway, Xanthurenic Acid-d4 is synthesized from dietary or microbial tryptophan. It crosses the blood-brain barrier and is involved in the balance between neuroprotective and neurotoxic compounds within the CNS. This balance is essential for maintaining neurological health and preventing neurodegeneration .
Pharmacology: Potential Therapeutic Applications
In pharmacology, Xanthurenic Acid-d4’s ability to influence neurotransmitter release presents potential therapeutic applications. Its role in the regulation of brain glutamate and dopamine release could be fundamental in developing treatments for various neuropsychiatric diseases and neurodegenerative disorders .
Molecular Biology: G-Protein-Coupled Receptor Interactions
Xanthurenic Acid-d4 interacts with specific G-protein-coupled receptors in the brain, exhibiting Ca2±dependent dendritic release and electrophysiological responses. These interactions suggest a role for Xanthurenic Acid-d4 in brain intercellular signaling and neurotransmission, which is a key area of study in molecular biology .
Clinical Research: Investigating Psychoses and Neurodegenerative Diseases
Clinically, Xanthurenic Acid-d4’s status in certain psychoses or neurodegenerative diseases is being investigated due to its brain-specific properties. Understanding its role in these conditions could lead to improved diagnostic markers and treatment strategies .
Analytical Chemistry: Detection and Quantification
In analytical chemistry, Xanthurenic Acid-d4 is used for the detection and quantification of various compounds in biological samples. Its presence and concentration can be determined using high-performance liquid chromatography coupled with electrochemical detection, aiding in the study of its physiological and pathological roles .
Mechanism of Action
Target of Action
Xanthurenic Acid-d4 (XA) primarily targets brain neurons, specifically a G-protein-coupled receptor (GPCR) localized exclusively in these neurons . This receptor exhibits Ca2±dependent dendritic release and specific electrophysiological responses .
Mode of Action
XA interacts with its target GPCR in brain neurons, leading to the release of calcium ions (Ca2+) and specific electrophysiological responses . This interaction suggests a role for XA in brain intercellular signaling . XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .
Biochemical Pathways
XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The KYNA/XA ratio could be fundamental in the regulation of brain glutamate and DA release .
Pharmacokinetics
XA is synthesized in the brain from dietary or microbial tryptophan and crosses the blood-brain barrier through carrier-mediated transport . Peripheral administration of XA has been shown to enhance intra-cerebral XA concentrations .
Result of Action
The action of XA results in the stimulation of dopamine release in the brain . This effect is dose-dependent, with a four-fold increase in dopamine release observed in the presence of 20 µM XA . Repeated administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .
Action Environment
The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can influence the action of XA. Additionally, XA may represent a homeostatic signal between the periphery and several brain regions where XA accumulates easily after peripheral administration .
Future Directions
Research suggests that Xanthurenic Acid-d4 may have potential applications in the treatment of certain brain disorders, including psychotic diseases and drug dependence . It is also suggested that exploiting toxic metabolites like Xanthurenic Acid-d4 could be a future direction in killing cancer cells .
properties
IUPAC Name |
3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZONXHGGPHHIY-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6,7-Tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid |
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